(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane
Description
Properties
IUPAC Name |
9-[(E)-2-phenylethenyl]sulfonyl-3-oxa-9-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-20(18,10-9-13-5-2-1-3-6-13)16-14-7-4-8-15(16)12-19-11-14/h1-3,5-6,9-10,14-15H,4,7-8,11-12H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZOCYLIISASDJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)N2S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2COCC(C1)N2S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the use of a vinylogous Michael addition triggered triple-cascade reaction. This reaction utilizes 2-hydroxycinnamaldehydes and vinylogous nucleophiles under iminium activation to yield the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
While the industrial production methods for (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic structure.
Common Reagents and Conditions
The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under mild conditions with the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the bicyclic structure. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Heteroatom Variations
The bicyclo[3.3.1]nonane framework allows substitution of the bridgehead heteroatom (N, S, Se) or oxygen, leading to distinct physicochemical and biological properties. Key comparisons include:
Key Insights :
- Reactivity : Selenium analogs exhibit superior anchimeric assistance compared to sulfur and nitrogen, enabling faster nucleophilic substitutions . The styrylsulfonyl group in the target compound balances reactivity and stability, avoiding the toxicity seen in selenium derivatives .
- Bioactivity: While 9-thiabicyclo[3.3.1]nonanes show broad antimicrobial and anti-inflammatory activity , the styrylsulfonyl group in the target compound may enhance specificity for kinase targets (e.g., JAK inhibitors) due to its bulkier, planar structure .
Functional Group Modifications
Substituents on the bicyclic core significantly influence pharmacological profiles:
Key Insights :
- Steric Effects: Bulky groups like styrylsulfonyl improve target selectivity but may reduce solubility, as seen in the inactive 3-oxa-9-azabicyclo[3.3.1]nonane (17j) .
Biological Activity
(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane is a complex organic compound that belongs to the class of azabicyclo compounds, characterized by its bicyclic structure containing nitrogen and oxygen atoms. This unique structure has implications for its biological activity, making it a subject of interest in medicinal chemistry and drug discovery.
The IUPAC name for this compound is 9-[(E)-2-phenylethenyl]sulfonyl-3-oxa-9-azabicyclo[3.3.1]nonane. Its molecular formula is , with a molecular weight of approximately 305.39 g/mol. The compound features a styrylsulfonyl group, which enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 9-[(E)-2-phenylethenyl]sulfonyl-3-oxa-9-azabicyclo[3.3.1]nonane |
| Molecular Formula | |
| Molecular Weight | 305.39 g/mol |
The biological activity of (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity through inhibition or activation.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by abnormal enzyme activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results, particularly in the context of drug discovery.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown inhibitory effects against certain bacterial strains, indicating possible applications in antimicrobial therapy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane, it is essential to compare it with structurally similar compounds.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Indole-fused azabicyclo[3.3.1]nonane | Indole moiety included | Enhanced receptor affinity |
| 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane | Multiple nitro groups | Increased reactivity |
Q & A
Q. Why do stability studies show conflicting degradation rates for structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
